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Compound of Interest

Compound Name: AU1235

Cat. No.: B560632

This technical guide provides a comprehensive overview of the adamantyl urea compound
AU1235, a potent inhibitor of Mycobacterium tuberculosis. The document is intended for
researchers, scientists, and drug development professionals, offering detailed insights into its
discovery, chemical properties, mechanism of action, and the experimental protocols used for
its characterization.

Discovery and Chemical Profile

AU1235 was identified through phenotypic screening of a chemical library for compounds with
bactericidal activity against Mycobacterium tuberculosis H37Rv.[1][2] It belongs to the
adamantyl urea class of compounds and is chemically defined as 1-(2-adamantyl)-3-(2,3,4-
trifluorophenyl)urea.[1][2]

Chemical Structure:

Systematic Name: 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea

Molecular Formula: C17H19F3N20[3][4]

Molecular Weight: 324.34 g/mol [3][5]

CAS Number: 1338780-86-1[4][6]
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Mechanism of Action: Inhibition of Mycolic Acid
Transport

AU1235 exerts its potent antimycobacterial effect by targeting the essential inner membrane
transporter MmpL3.[4][5][6] MmpL3 is responsible for the translocation of trehalose
monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic
space.[4][6][7] Mycolic acids are crucial components of the mycobacterial cell wall, providing a
protective barrier and contributing to the virulence of the pathogen.[1][5]

By inhibiting MmpL3, AU1235 effectively blocks the transport of TMM, leading to a halt in the
synthesis of the mycolic acid layer of the cell wall.[1][3] This disruption of cell wall biosynthesis
is bactericidal to actively replicating Mycobacterium tuberculosis.[1][2] Notably, AU1235 does
not inhibit the biosynthesis of mycolic acids themselves but specifically targets their transport.
[3] Spontaneous resistant mutants to AU1235 have shown mutations in the mmpL3 gene,
further confirming it as the primary target.[1]

Quantitative Data

The antimycobacterial activity of AU1235 has been quantified against various mycobacterial
species and strains, including multidrug-resistant (MDR) isolates of M. tuberculosis. The
minimum inhibitory concentration (MIC) is a key metric for its potency.
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Strain/Species Resistance Profile MIC (pg/mL) MIC (pM)
Mycobacterium )
] Drug-susceptible 0.1 0.3
tuberculosis H37Rv
Resistant to isoniazid,
rifampicin,
MDR Clinical Isolates pyrazinamide,
_ _ ~0.1 ~0.3
of M. tuberculosis streptomycin,
fluoroquinolones,
and/or ethambutol
Mycobacterium bovis
~0.1 ~0.3
BCG
Mycobacterium
) 3.2-64
smegmatis
Mycobacterium
32-64

fortuitum

Data compiled from multiple sources.[1][3][6][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration

(MIC)

The following is a detailed protocol for a standard broth microdilution MIC assay for

Mycobacterium tuberculosis.

Materials:

» Mycobacterium tuberculosis strain of interest

o Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose,

catalase) and 0.05% Tween 80

e AU1235 stock solution (e.g., 10 mg/mL in DMSO)
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o Sterile 96-well microtiter plates

e Multichannel pipette

e Incubator at 37°C

Procedure:

e Preparation of Bacterial Inoculum:

o Culture the M. tuberculosis strain in 7H9-OADC-Tween 80 broth to mid-log phase (ODeoo
of 0.4-0.6).

o Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to
approximately 1-2 x 107 CFU/mL.

o Dilute the adjusted suspension 1:20 in fresh 7H9-OADC-Tween 80 broth to obtain a final
inoculum of 5 x 10> CFU/mL.

e Preparation of Drug Dilutions:

o Prepare a series of twofold dilutions of the AU1235 stock solution in 7H9-OADC-Tween 80
broth in the wells of a 96-well plate. The final volume in each well should be 100 pL. The
concentration range should typically span from 64 pg/mL to 0.06 pg/mL.

o Include a drug-free well as a positive control for bacterial growth and a well with media
only as a negative control (sterility control).

¢ Inoculation:

o Add 100 pL of the prepared bacterial inoculum to each well containing the drug dilutions
and the positive control well. The final volume in these wells will be 200 pL.

o Do not add bacteria to the negative control well.

e |ncubation:
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o Seal the microtiter plate with a breathable membrane or place it in a secondary container
to prevent evaporation and contamination.

o Incubate the plate at 37°C for 7-14 days.

e Reading the MIC:

o The MIC is defined as the lowest concentration of AU1235 that results in a complete
inhibition of visible bacterial growth. This can be assessed visually or by using a growth
indicator such as resazurin.

Metabolic Labeling to Assess Mycolic Acid Transport

This protocol describes a standard metabolic labeling experiment to investigate the effect of
AU1235 on mycolic acid transport in Mycobacterium tuberculosis.

Materials:

e Mycobacterium tuberculosis strain of interest

o Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
e AU1235

o [*C]-acetic acid (radiolabeled precursor)

e Solvents for lipid extraction (e.g., chloroform/methanol mixture)

e Thin-layer chromatography (TLC) plates and developing chamber

e Phosphorimager or autoradiography film

Procedure:

» Bacterial Culture and Treatment:

o Grow M. tuberculosis in 7TH9-OADC-Tween 80 broth to mid-log phase.
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o Aliquot the culture into several flasks. Treat the cultures with varying concentrations of
AU1235 (e.g., 0.5x, 1x, 5x MIC). Include an untreated control.

o Incubate the cultures for a defined period (e.g., 24 hours) at 37°C.

e Radiolabeling:

o Add [**C]-acetic acid to each culture flask. Acetic acid serves as a precursor for fatty acid
and mycolic acid biosynthesis.

o Continue to incubate the cultures for an additional period (e.g., 8-24 hours) to allow for the
incorporation of the radiolabel.

e Lipid Extraction:
o Harvest the bacterial cells by centrifugation.
o Wash the cell pellets with a suitable buffer to remove unincorporated radiolabel.

o Extract the total lipids from the cell pellets using a mixture of chloroform and methanol
(e.g., 2:1 viv).

e Analysis of Lipids by TLC:
o Spot the extracted lipid samples onto a TLC plate.

o Develop the TLC plate using an appropriate solvent system to separate the different lipid
species (e.g., trehalose dimycolate (TDM) and trehalose monomycolate (TMM)).

o Dry the TLC plate.
e Detection and Quantification:

o Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the
radiolabeled lipids.

o Quantify the intensity of the spots corresponding to TMM and TDM. A hallmark of MmpL3
inhibition is the accumulation of TMM and a decrease in TDM.
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Visualizations

Mycolic Acid Transport Pathway and Inhibition by
AU1235
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Caption: Mycolic acid transport pathway in M. tuberculosis and the inhibitory action of AU1235
on the MmpL3 transporter.

Experimental Workflow for Antibacterial Drug Discovery
and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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